molecular formula C22H24N2O7 B1355518 Z-Glu-phe-OH CAS No. 987-84-8

Z-Glu-phe-OH

Cat. No.: B1355518
CAS No.: 987-84-8
M. Wt: 428.4 g/mol
InChI Key: ZORDBMVWKMEZAC-UHFFFAOYSA-N
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Description

Z-Glu-phe-OH: , also known as Z-L-glutamyl-L-phenylalanine, is a dipeptide compound consisting of glutamic acid and phenylalanine. It is often used in peptide synthesis and serves as a substrate in various biochemical assays. This compound is notable for its role in studying enzyme specificity and peptide interactions.

Mechanism of Action

Target of Action

Z-Glu-Phe-OH is a synthetic substrate that has been used in studies on the specificity and mechanism of pepsin action . Pepsin is a digestive protease that breaks down proteins into smaller peptides in the stomach. The primary targets of this compound are aromatic L-amino acid residues forming the sensitive peptide bond .

Mode of Action

The compound interacts with its targets by forming a peptide bond with the aromatic L-amino acid residues. This interaction is sensitive to the pH level, as the pK a of the carboxyl group falls in the pH range of pepsin activity . The pH dependence of the kinetic parameters is a function of the ionization of prototrophic groups in both the enzyme and the substrate .

Biochemical Pathways

This compound is involved in the proteolytic pathway mediated by pepsin. This pathway plays a significant role in the digestion of dietary proteins in the stomach. The compound’s interaction with pepsin affects the breakdown of proteins, influencing the overall protein digestion process .

Result of Action

The result of this compound’s action is the modulation of protein digestion in the stomach. By interacting with pepsin, it influences the breakdown of proteins into smaller peptides. This can affect the overall process of protein digestion and absorption in the body .

Action Environment

The action of this compound is influenced by the environment in the stomach, particularly the acidic pH. The pH level affects the ionization of prototrophic groups in both the enzyme and the substrate, which in turn influences the interaction between this compound and pepsin . Other environmental factors, such as temperature and the presence of other substances in the stomach, could also potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Z-Glu-phe-OH plays a significant role in biochemical reactions, particularly in the study of proteases. Proteases are enzymes that break down proteins by hydrolyzing peptide bonds. This compound is often used as a substrate to investigate the activity of these enzymes. It interacts with various proteases, including serine proteases and cysteine proteases, by mimicking the natural substrates of these enzymes. The interaction between this compound and proteases involves the binding of the compound to the active site of the enzyme, leading to the hydrolysis of the peptide bond and the release of the product .

Cellular Effects

This compound influences various cellular processes by modulating the activity of proteases. In different cell types, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific proteases, this compound can alter the degradation of signaling molecules, leading to changes in cell signaling pathways. Additionally, the modulation of protease activity by this compound can impact gene expression by influencing the stability and turnover of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active site of proteases. The compound binds to the enzyme’s active site, where it undergoes hydrolysis, resulting in the cleavage of the peptide bond. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific protease and the context of the reaction. This compound can also influence gene expression by affecting the stability and degradation of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at 0-8°C, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo experiments. These effects include prolonged inhibition or activation of proteases, leading to changes in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate protease activity without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on protease activity and cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with proteases. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in protein degradation. Additionally, this compound can interact with cofactors and other biomolecules that play a role in metabolic processes, further affecting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its activity and function, as the compound’s effects are often dependent on its concentration and localization within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound interacts with the appropriate proteases and other biomolecules, thereby exerting its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Glu-phe-OH can be synthesized through several methods. One common approach involves the coupling of Z-L-glutamic acid with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often employs solid-phase peptide synthesis (SPPS). In this method, the first amino acid is attached to a resin, and subsequent amino acids are added sequentially. The protecting groups are removed, and the peptide is cleaved from the resin to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Glu-phe-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-Glu-phe-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Z-Glu-phe-OH is unique due to its specific combination of glutamic acid and phenylalanine, which provides distinct properties in terms of enzyme interaction and peptide synthesis. Its structure allows for specific studies on enzyme specificity and peptide bond stability, making it a valuable tool in biochemical research .

Properties

IUPAC Name

5-[(1-carboxy-2-phenylethyl)amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7/c25-19(26)12-11-17(24-22(30)31-14-16-9-5-2-6-10-16)20(27)23-18(21(28)29)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,23,27)(H,24,30)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORDBMVWKMEZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70913118
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

987-84-8
Record name 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-alpha-glutamyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC18760
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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